Superior In Vivo Immune Protection Against Lethal Viral Infection vs. DHEA
5-Androstenediol (AED) demonstrates a substantially greater capacity to up-regulate systemic resistance against lethal viral infection compared to its metabolic precursor, dehydroepiandrosterone (DHEA). In a murine model of lethal coxsackievirus B4 (CB4) infection, AED was found to be at least 100 times more effective than DHEA in conferring protection [1]. This enhanced efficacy was further demonstrated by a 3-4 fold proliferation of the spleen and thymus in virus-infected animals treated with AED, an effect that was not observed with DHEA treatment [2].
| Evidence Dimension | Efficacy in up-regulating systemic resistance against lethal viral infection |
|---|---|
| Target Compound Data | At least 100x more effective than DHEA; induces 3-4 fold proliferation of spleen and thymus |
| Comparator Or Baseline | DHEA (dehydroepiandrosterone), which showed baseline protective effect but did not induce organ proliferation |
| Quantified Difference | >100-fold difference in potency; qualitative difference in secondary immune organ proliferation |
| Conditions | In vivo murine model of lethal coxsackievirus B4 (CB4) infection; subcutaneous injection |
Why This Matters
This quantifiable potency difference is critical for researchers studying immune modulation, as the use of the less potent DHEA would require significantly higher doses and may not replicate the unique immunoproliferative effects of AED.
- [1] Loria, R. M., & Padgett, D. A. (1998). Control of the immune response by DHEA and its metabolites. Rinsho Byori, 46(6), 505-517. PMID: 9691759. View Source
- [2] Loria, R. M. (2002). Immune up-regulation and tumor apoptosis by androstene steroids. Steroids, 67(12), 953-966. Cited in NACTeM Database. View Source
